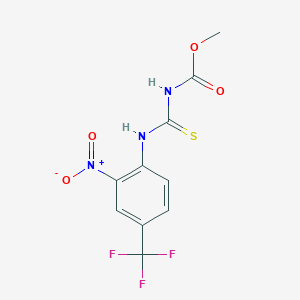
Nmntpt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea is a chemical compound with the molecular formula C10H8F3N3O4S. It is known for its unique structural properties, which include a trifluoromethyl group, a nitro group, and a thiourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea typically involves the reaction of 2-nitro-4-trifluoromethylaniline with methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include amino derivatives, sulfonyl derivatives, and substituted phenyl thioureas. These products can be further utilized in various applications depending on their chemical properties.
Wissenschaftliche Forschungsanwendungen
N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methoxycarbonyl N’-2-nitro-4-methylphenyl thiourea
- N-Methoxycarbonyl N’-2-nitro-4-chlorophenyl thiourea
- N-Methoxycarbonyl N’-2-nitro-4-bromophenyl thiourea
Uniqueness
N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets, making it more effective in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
129625-34-9 |
|---|---|
Molekularformel |
C10H8F3N3O4S |
Molekulargewicht |
323.25 g/mol |
IUPAC-Name |
methyl N-[[2-nitro-4-(trifluoromethyl)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C10H8F3N3O4S/c1-20-9(17)15-8(21)14-6-3-2-5(10(11,12)13)4-7(6)16(18)19/h2-4H,1H3,(H2,14,15,17,21) |
InChI-Schlüssel |
SOBJHZWSIPYINO-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(=S)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Isomerische SMILES |
COC(=O)N=C(NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])S |
Kanonische SMILES |
COC(=O)NC(=S)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Key on ui other cas no. |
129625-34-9 |
Synonyme |
N-methoxycarbonyl N'-2-nitro-4-trifluoromethylphenyl thiourea NMNTPT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















